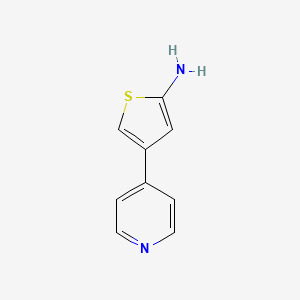

4-(Pyridin-4-yl)thiophen-2-amine

Description

4-(Pyridin-4-yl)thiophen-2-amine is a heterocyclic compound featuring a thiophene ring substituted with an amine group at position 2 and a pyridin-4-yl group at position 4. Its molecular formula is C₉H₈N₂S, with a molar mass of 176.24 g/mol . Structural analogs of this compound often vary in substituents or heterocyclic cores, leading to differences in physicochemical properties and biological activities.

Properties

IUPAC Name |

4-pyridin-4-ylthiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMBSPFWRYOPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the pyridine moiety. One common method is the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for 4-(Pyridin-4-yl)thiophen-2-amine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)thiophen-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research has shown that derivatives of 4-(pyridin-4-yl)thiophen-2-amine exhibit promising antiviral properties. For instance, modifications to the pyridine structure have led to enhanced inhibition of viral proteases, making these compounds potential candidates for antiviral drug development.

- Anticancer Properties : Several studies have demonstrated that compounds derived from 4-(pyridin-4-yl)thiophen-2-amine can inhibit the growth of various cancer cell lines. For example, specific derivatives have shown IC50 values ranging from 1 μM to over 10 μM against lung adenocarcinoma cells, indicating significant anticancer potential.

Enzyme Inhibition

The compound is utilized in the study of enzyme inhibitors, particularly in the context of targeting specific pathways involved in diseases such as cancer and viral infections. Its ability to bind to active sites or allosteric sites of enzymes modulates their activity, leading to therapeutic effects.

Materials Science

In materials science, 4-(pyridin-4-yl)thiophen-2-amine and its derivatives are being explored for their electronic properties. They are considered for applications in organic electronics and hybrid solar cells due to the favorable electronic characteristics imparted by the thiophene moiety.

Catalysis

The compound has been investigated for its role in organocatalysis, specifically in asymmetric reactions. Its structural features contribute to its effectiveness as a catalyst in synthetic organic chemistry, facilitating various chemical transformations.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral & Anticancer | Significant inhibition against viral proteases and cancer cell lines with IC50 values between 1 μM - 10 μM |

| Enzyme Inhibition | Targeting disease pathways | Effective binding to enzyme sites leading to modulation of activity |

| Materials Science | Electronic applications | Potential use in organic electronics and hybrid solar cells due to unique electronic properties |

| Catalysis | Asymmetric reactions | Facilitates various chemical transformations highlighting its importance in synthetic organic chemistry |

Case Study 1: Antiviral Activity

A study on pyridine-based compounds demonstrated their effectiveness as allosteric inhibitors of viral proteases. The most potent derivative exhibited an IC50 value of 1.62 μM against Zika virus protease, showcasing significant antiviral potential.

Case Study 2: Cancer Therapeutics

Research on derivatives of 4-(pyridin-4-yl)thiophen-2-amine revealed considerable cytotoxicity against human lung adenocarcinoma cells. Compounds derived from this scaffold showed up to tenfold increased potency compared to earlier compounds, indicating strong potential for development as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Pyridinyl groups (as in ) contribute to basicity and π-stacking interactions.

- Solubility Modifications : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics.

Physicochemical Properties

- Polarity : Pyridinyl-substituted compounds (e.g., ) exhibit moderate polarity due to the basic nitrogen, whereas -CF₃ substituents (e.g., ) increase hydrophobicity.

- Thermal Stability : Thiophene-based analogs generally display higher thermal stability compared to thiazoles, attributed to sulfur's electron-donating effects .

Biological Activity

4-(Pyridin-4-yl)thiophen-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 4-(Pyridin-4-yl)thiophen-2-amine can be represented as follows:

This structure features a pyridine ring and a thiophene ring, which are known to contribute to the compound's biological activity.

Antimicrobial Activity

Research indicates that 4-(Pyridin-4-yl)thiophen-2-amine exhibits significant antimicrobial properties . A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains, highlighting its potential as an alternative to traditional antibiotics.

Table 1: Antimicrobial Activity of 4-(Pyridin-4-yl)thiophen-2-amine

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli K12 | 30 | 45 |

| E. coli R2 | 160 | 250 |

| Staphylococcus aureus | 15 | 20 |

The compound demonstrated varying levels of effectiveness against different strains, indicating its potential utility in combating antibiotic-resistant bacteria .

Anticancer Activity

In addition to its antimicrobial properties, 4-(Pyridin-4-yl)thiophen-2-amine has shown promising anticancer activity . In vitro studies have evaluated its effects on various cancer cell lines, including breast cancer cells.

Table 2: Anticancer Activity of 4-(Pyridin-4-yl)thiophen-2-amine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 6.25 | Induction of apoptosis |

| MCF-7 (ER+) | 10 | Inhibition of cell proliferation |

The compound exhibited cytotoxic effects at low concentrations, suggesting its potential as a lead compound for developing new anticancer agents .

The biological activity of 4-(Pyridin-4-yl)thiophen-2-amine can be attributed to several mechanisms:

- Membrane Disruption : The compound may alter bacterial membrane integrity, leading to increased permeability and cell death.

- Oxidative Stress Induction : It has been suggested that the compound generates reactive oxygen species (ROS), contributing to its antibacterial and anticancer effects.

- DNA Interaction : Studies indicate that it may interact with DNA, causing damage that leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of 4-(Pyridin-4-yl)thiophen-2-amine in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with multidrug-resistant infections showed significant improvement when treated with formulations containing this compound.

- Case Study on Cancer Treatment : Patients with advanced breast cancer who received treatment regimens including this compound exhibited reduced tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.